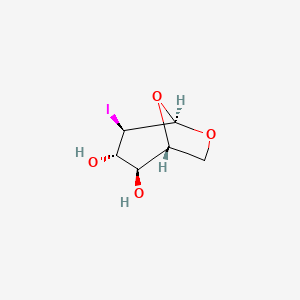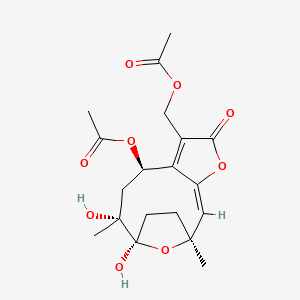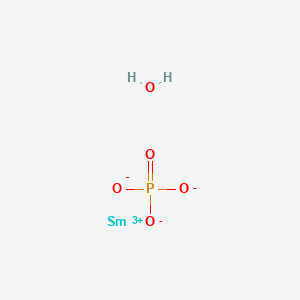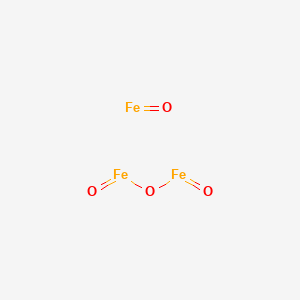![molecular formula C18H23BO3 B1149353 (4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 158937-26-9](/img/structure/B1149353.png)
(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Synthesis Analysis
Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .Molecular Structure Analysis
The general structure of a boronic acid, where R is a substituent, is R−B(OH)2 . As a compound containing a carbon–boron bond, members of this class thus belong to the larger class of organoboranes .Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . For this reason and other considerations, the corresponding boronic esters are often preferred as synthetic intermediates .Applications De Recherche Scientifique
Organic Phosphonic Acids and Esters
Boronic acids, including the specified compound, are important in medicine, agriculture, and industrial chemistry due to their role as synthetic intermediates and building blocks. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation (R. Zhang et al., 2017).
Organic Photovoltaic Materials
The compound is used in the production of organic photovoltaic materials. This involves synthesis through Suzuki cross-coupling reactions, which are pivotal in creating advanced materials for solar energy applications (T. Chmovzh & O. Rakitin, 2021).
Synthesis of Heterocyclic Boronic Acids
The compound plays a significant role in the synthesis of biphenyls via palladium(0) catalyzed cross-coupling reactions with aryl halides (Suzuki reaction), a fundamental process in organic synthesis (E. Tyrrell & P. Brookes, 2003).
Carbohydrate-Binding Applications
Boronic acids like this compound have been studied for their ability to bind carbohydrates in aqueous solutions. This makes them useful for designing receptors and sensors, particularly for recognizing cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).
Catalytic Activity in Organic Reactions
Boronic acids are increasingly being used as reaction catalysts, particularly for the catalytic activation of hydroxy functional groups in various organic reactions (D. Hall, 2019).
Biological and Pharmaceutical Applications
Boronic acid derivatives, including the compound , are being investigated for their therapeutic potential against cancer and other diseases due to their ability to form reversible covalent bonds with biological molecules (Paşa Salih, 2019).
Glucose Responsive Polymeric Insulin Delivery Systems
The compound is explored for its potential use as a glucose sensor in glucose responsive polymeric insulin delivery systems. This involves interactions with cyclic diols, leading to drug release (N. Siddiqui et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(4-hexoxyphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO3/c1-2-3-4-5-14-22-18-12-8-16(9-13-18)15-6-10-17(11-7-15)19(20)21/h6-13,20-21H,2-5,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZCPFHQEAZBQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)




